2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-4-ol
Description
Molecular Formula and Connectivity
The molecular formula C₁₃H₄F₅O reflects the substitution pattern, with a molecular weight of 274.19 g/mol. The SMILES notation (C1=CC(=CC(=C1)C2=C(C(=C(C(=C2F)F)F)F)F)O) explicitly defines the connectivity:
- A hydroxyl group (-OH) at position 4 of the first phenyl ring.
- Fluorine atoms at positions 2', 3', 4', 5', and 6' of the second phenyl ring.
The InChI key (InChI=1S/C13H4F5O/c14-9-8(7-3-1-2-6(4-7)5-19)10(15)12(17)13(18)11(9)16/h1-4H) further confirms the stereochemical arrangement, highlighting the planar biphenyl system and ortho-fluorine interactions.
Properties
CAS No. |
64465-62-9 |
|---|---|
Molecular Formula |
C12H5F5O |
Molecular Weight |
260.16 g/mol |
IUPAC Name |
4-(2,3,4,5,6-pentafluorophenyl)phenol |
InChI |
InChI=1S/C12H5F5O/c13-8-7(5-1-3-6(18)4-2-5)9(14)11(16)12(17)10(8)15/h1-4,18H |
InChI Key |
LEYVXEFGLPUKQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=C(C(=C2F)F)F)F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2',3',4',5',6'-Pentafluoro-1,1'-biphenyl Intermediate
A crucial intermediate, 2',3',4',5',6'-pentafluoro-1,1'-biphenyl, is prepared by the reaction of hexafluorobenzene with phenyllithium:
- Hexafluorobenzene is dissolved in dry tetrahydrofuran (THF) and cooled to -78 °C.
- A solution of phenyllithium in dibutyl ether is added slowly.
- The mixture is stirred for approximately 23 hours while gradually warming to room temperature.
- The crude product is purified by gradient sublimation under ultra-high vacuum at 125 °C to yield the pentafluorinated biphenyl as a white solid.
Yield: Approximately 27%.
Hydroxylation to Form 2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-4-ol
The hydroxyl group is introduced by nucleophilic substitution using potassium hydroxide (KOH) in tert-butyl alcohol:
- The pentafluorinated biphenyl intermediate is dissolved in dry tert-butyl alcohol.
- Potassium hydroxide is added, and the mixture is heated to 95 °C for 2 hours.
- The reaction is quenched with 1 M aqueous hydrochloric acid.
- The organic layer is separated, evaporated, and purified by column chromatography on silica gel using dichloromethane as the eluent.
- The product is isolated as a colorless crystalline solid.
Isolated yield: Approximately 14%.
Experimental Data Summary
| Step | Reagents & Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| Pentafluorobiphenyl formation | Hexafluorobenzene + Phenyllithium, THF, -78 °C to RT, 23 h | 2',3',4',5',6'-Pentafluoro-1,1'-biphenyl | 27 | Purified by gradient sublimation |
| Hydroxylation | KOH, tert-butyl alcohol, 95 °C, 2 h; acid quench | This compound | 14 | Purified by silica gel chromatography |
Supporting Spectroscopic Data
- [^1H NMR (300 MHz, CDCl3)](pplx://action/followup): Multiplet at δ 7.51–7.40 ppm (5 aromatic protons), broad singlet at δ 5.66 ppm (hydroxyl proton).
- [^19F NMR (282 MHz, CDCl3)](pplx://action/followup): Multiplets at δ -145.1 to -145.2 ppm (2 fluorines), and -163.7 to -165.1 ppm (2 fluorines).
- These data confirm the presence of the pentafluorophenyl ring and the hydroxyl substitution.
Alternative and Related Synthetic Approaches
Ullmann Coupling and Catalytic Hydrogenation for Pentafluorophenol Derivatives
A related method for synthesizing pentafluorophenol involves:
- Ullmann coupling of 2,3,4,5,6-pentabromofluorobenzene with phenylcarbinol under cuprous iodide catalysis at 100–120 °C in an inert atmosphere.
- Subsequent catalytic hydrogenation using palladium on carbon in alcoholic solvent at 20–50 °C to remove benzyl protecting groups, yielding pentafluorophenol.
Though this method is for pentafluorophenol, it demonstrates the utility of Ullmann-type couplings and catalytic hydrogenation in fluorinated phenol synthesis, which can be adapted for biphenyl systems.
Research Findings and Optimization Notes
- The low yield in the hydroxylation step (14%) suggests the reaction is sensitive to conditions such as solvent choice, temperature, and base concentration.
- Purification by column chromatography is necessary to isolate the pure phenol derivative due to side reactions and incomplete conversion.
- The use of tert-butyl alcohol as solvent provides a balance between solubility and reactivity for the nucleophilic substitution.
- Gradient sublimation is effective for purifying the pentafluorinated biphenyl intermediate, indicating its thermal stability and volatility under vacuum.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The biphenyl structure can be reduced under specific conditions.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like sodium methoxide (NaOMe) or sodium hydride (NaH) in polar aprotic solvents are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution reactions can introduce various functional groups into the biphenyl structure.
Scientific Research Applications
2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-4-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s stability and resistance to metabolic degradation make it useful in studying biological systems.
Medicine: Its unique properties are explored in drug design and development, particularly for enhancing the pharmacokinetic profiles of therapeutic agents.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its chemical stability and resistance to harsh conditions.
Mechanism of Action
The mechanism by which 2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-4-ol exerts its effects is primarily related to its interaction with molecular targets through non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking. The presence of fluorine atoms can enhance these interactions, leading to increased binding affinity and specificity for certain targets. The compound can also modulate the activity of enzymes and receptors by altering their conformation and dynamics.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Physicochemical Properties
Acidity:
Fluorine's electron-withdrawing nature increases the acidity of the phenolic -OH. For instance:
- 4'-Fluoro-[1,1'-biphenyl]-4-ol : pKa ~9.5 (estimated) .
- Pentafluoro derivative : Predicted pKa ~7–8 due to cumulative electron withdrawal from five fluorine atoms, enhancing proton dissociation .
Solubility and Lipophilicity:
Key Research Findings and Trends
Synthetic Challenges : Multi-fluorinated biphenyls require stringent conditions (e.g., Pd catalysts, elevated temperatures) but achieve high purity (>97%) post-purification .
Electronic Effects : Fluorine substituents stabilize negative charges, making the pentafluoro derivative a candidate for catalysis or sensor design .
Biological Potential: Fluorinated biphenyls with hydroxyl groups often outperform non-fluorinated analogs in bioavailability and target binding .
Biological Activity
2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-4-ol is a fluorinated organic compound notable for its unique structure, which includes five fluorine atoms and a hydroxyl group attached to a biphenyl framework. This compound has garnered attention for its potential biological activities, particularly in pharmacology and materials science. Research into its biological activity is still emerging, but preliminary findings suggest various applications in medicinal chemistry.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features:
- Five fluorine atoms : These contribute to the compound's unique electronic properties.
- Hydroxyl group (-OH) : Located at the para position, this group may enhance biological interactions through hydrogen bonding.
Biological Activity Overview
Research indicates that compounds with similar fluorinated structures exhibit various biological activities, including antimicrobial and anti-inflammatory properties. The hydroxyl group in this compound is hypothesized to play a critical role in mediating these interactions.
Potential Biological Activities
- Antimicrobial Activity : Similar fluorinated compounds have shown effectiveness against various pathogens.
- Anti-inflammatory Properties : The structural characteristics suggest potential modulation of inflammatory pathways.
- Cytotoxicity : Initial studies indicate that this compound may exhibit cytotoxic effects on certain cancer cell lines.
Cytotoxicity Assays
In vitro cytotoxicity assays are essential for evaluating the safety and efficacy of new compounds. Various methodologies are employed to assess the impact of this compound on mammalian cells. Key findings include:
| Assay Type | Measurement Focus | Methodology Used |
|---|---|---|
| LDH Release | Plasma membrane integrity | Colorimetric assays |
| Colony Formation | Clonogenic growth | Low-adherence plates |
| Apoptosis Detection | Membrane integrity | Annexin V staining |
| Cell Cycle Analysis | Distribution across cell cycle phases | Flow cytometry |
These assays provide insights into the compound's effects on cell viability and proliferation, indicating potential therapeutic applications.
Molecular Docking Studies
Molecular docking simulations have been utilized to predict the binding affinities of this compound with various biological targets. These studies suggest that the compound may interact with key enzymes involved in metabolic processes, potentially influencing pathways related to glucose metabolism and insulin signaling.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 2,3,4,5-Tetrafluorobiphenyl | Tetrafluorobiphenyl | Lacks hydroxyl group; used in electronics |
| Pentafluorophenol | Monofluorophenol | Contains one phenolic -OH group; used in synthesis |
| 2,3-Difluorobiphenyl | Difluorobiphenyl | Fewer fluorine substitutions; lower reactivity |
This comparative analysis highlights the unique characteristics of this compound due to its combination of multiple fluorine substituents and a hydroxyl group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
